Synthesis and characterization of 6-Methoxyquinazoline-2,4-diol
Synthesis and characterization of 6-Methoxyquinazoline-2,4-diol
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methoxyquinazoline-2,4-diol
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis and characterization of 6-Methoxyquinazoline-2,4-diol, also known as 6-methoxy-1H,3H-quinazoline-2,4-dione. The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. This document details a robust, one-pot synthetic protocol starting from readily available 2-amino-5-methoxybenzamide. The rationale behind the chosen synthetic strategy, including reaction mechanism and selection of reagents, is thoroughly discussed. Furthermore, this guide presents a complete workflow for the structural elucidation and purity confirmation of the target compound, employing a suite of standard analytical techniques: Melting Point determination, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS). Expected outcomes and data interpretation are provided to serve as a benchmark for researchers. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated procedure for the preparation and analysis of this important heterocyclic compound.
Introduction
The quinazoline ring system, particularly the quinazoline-2,4-dione (or 1H,3H-quinazoline-2,4-dione) core, is a cornerstone in the development of therapeutic agents[5]. This nitrogen-containing fused heterocycle is found in a variety of natural products and synthetic molecules that exhibit significant pharmacological effects[6]. The versatility of the quinazoline-2,4-dione scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. This has led to its investigation in numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders[3][4][7].
The introduction of a methoxy group at the 6-position of the quinazoline ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This guide focuses specifically on 6-Methoxyquinazoline-2,4-diol, providing a detailed, field-proven protocol that emphasizes not only the procedural steps but also the underlying chemical principles. By explaining the causality behind experimental choices, this document aims to equip scientists with the knowledge to reliably synthesize, purify, and validate the target compound with a high degree of confidence.
Section 1: Synthetic Strategy and Rationale
Overview of Synthetic Routes
The synthesis of the quinazoline-2,4-dione ring system can be achieved through several established pathways. Common methods include the reaction of isatoic anhydrides with amines, the cyclocondensation of 2-aminobenzamides with phosgene or its equivalents, and palladium-catalyzed reactions involving 2-halobenzoates and ureas[2][8]. For the synthesis of 6-Methoxyquinazoline-2,4-diol, a highly efficient and direct approach is the one-pot cyclization of a substituted 2-aminobenzamide.
Selected Pathway: DMAP-Catalyzed Cyclization
This guide details a one-pot synthesis from 2-amino-5-methoxybenzamide using di-tert-butyl dicarbonate (Boc₂O) as a carbonylating agent, catalyzed by 4-(Dimethylamino)pyridine (DMAP). This method, adapted from a similar synthesis of N-substituted analogs, is advantageous due to its mild reaction conditions, high yields, and operational simplicity[9].
Rationale for Reagent Selection:
-
Starting Material (2-amino-5-methoxybenzamide): This precursor contains the necessary aniline and amide functionalities ortho to each other, primed for cyclization. The methoxy group is already in the desired 6-position of the final product.
-
Carbonylating Agent (Di-tert-butyl dicarbonate, Boc₂O): While traditionally used for amine protection, in this context, Boc₂O serves as a safe and effective phosgene equivalent. It reacts with the primary arylamine to form a carbamate intermediate, which subsequently cyclizes.
-
Catalyst (4-Dimethylamino)pyridine, DMAP): DMAP is a highly effective nucleophilic catalyst that accelerates the reaction between the amine and Boc₂O, facilitating the formation of the key intermediate under mild conditions[9].
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is suitable for dissolving the starting materials and facilitating the reaction.
Reaction Mechanism
The reaction proceeds through a domino sequence consisting of N-carbamoylation followed by an intramolecular cyclization.
-
Activation & N-Carbamoylation: DMAP activates the Boc₂O, which then reacts with the more nucleophilic aromatic amine of 2-amino-5-methoxybenzamide to form a tert-butyl carbamate intermediate.
-
Intramolecular Cyclization: Under the reaction conditions, the carbamate intermediate undergoes an intramolecular nucleophilic attack from the adjacent amide nitrogen onto the carbamate carbonyl carbon.
-
Elimination & Tautomerization: This cyclization results in the elimination of tert-butanol and carbon dioxide, forming the heterocyclic ring. The resulting product exists predominantly in the more stable dione tautomeric form.
Visualization of Synthetic Pathway
Caption: Synthetic route for 6-Methoxyquinazoline-2,4-diol.
Section 2: Experimental Protocol - Synthesis
This protocol is designed to be self-validating, where successful completion of each step under the specified conditions reliably yields the desired product.
Materials and Reagents
-
2-amino-5-methoxybenzamide (≥98% purity)
-
Di-tert-butyl dicarbonate (Boc₂O) (≥98% purity)
-
4-(Dimethylamino)pyridine (DMAP) (≥99% purity)
-
Acetonitrile (MeCN), anhydrous (≤50 ppm H₂O)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate (EtOAc), reagent grade
-
Methanol (MeOH), reagent grade
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or meter
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-methoxybenzamide (1.66 g, 10.0 mmol, 1.0 equiv.).
-
Addition of Reagents: Add anhydrous acetonitrile (40 mL), DMAP (0.122 g, 1.0 mmol, 0.1 equiv.), and di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 equiv.).
-
Reaction Execution: Equip the flask with a reflux condenser and place it under an inert atmosphere. Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours.
-
Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation barrier for cyclization. The inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Filter the solid precipitate using a Buchner funnel and wash the filter cake sequentially with cold acetonitrile (10 mL) and then deionized water (2 x 20 mL) to remove residual DMAP and other water-soluble impurities.
-
Acid Wash (Optional Purity Step): To ensure complete removal of DMAP, the crude solid can be suspended in 1 M HCl (30 mL), stirred for 15 minutes, filtered, and washed with deionized water until the filtrate is neutral.
-
Drying: Dry the resulting white to off-white solid under vacuum at 60°C to a constant weight. The expected yield is typically in the range of 80-90%.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
DMAP is toxic; handle with care.
-
Acetonitrile is flammable and toxic.
Section 3: Characterization and Structural Elucidation
A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized 6-Methoxyquinazoline-2,4-diol. The following workflow provides a comprehensive characterization cascade.
Visualization of Characterization Workflow
Caption: Standard workflow for product characterization.
Melting Point (MP)
-
Protocol: The melting point is determined using a standard capillary melting point apparatus.
-
Rationale: A sharp melting point over a narrow range (e.g., < 2°C) is a primary indicator of high purity.
-
Expected Result: Literature values for similar quinazolinediones are often >250 °C, frequently with decomposition[9]. A high melting point is expected due to intermolecular hydrogen bonding.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: An FT-IR spectrum is recorded using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
-
Rationale: FT-IR is used to identify key functional groups present in the molecule. The presence of N-H and C=O stretches and the absence of starting material bands confirm the cyclization.
-
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3200-3000 | N-H Stretch | Amide/Amine | [4] |
| 1710-1660 | C=O Stretch (asymmetric) | Dione Carbonyl | [4] |
| 1660-1620 | C=O Stretch (symmetric) | Dione Carbonyl | [4] |
| 1610-1580 | C=C Stretch | Aromatic Ring | |
| 1250-1200 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | [10] |
| 1050-1000 | C-O-C Stretch (symmetric) | Aryl-Alkyl Ether | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Spectra are recorded in a deuterated solvent such as DMSO-d₆, which can solubilize the compound and exchange with the labile N-H protons.
-
Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for complete structural assignment.
¹H NMR (Expected Data, 400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Reference |
| ~11.2 | Broad Singlet | 2H | N1-H , N3-H | Labile amide protons, broad due to exchange. Position typical for quinazolinediones[9]. |
| ~7.35 | Doublet | 1H | C5-H | Aromatic proton ortho to the C4-carbonyl group. |
| ~7.15 | Doublet of Doublets | 1H | C7-H | Aromatic proton ortho to C8-H and meta to C5-H. |
| ~7.05 | Doublet | 1H | C8-H | Aromatic proton ortho to C7-H. |
| ~3.75 | Singlet | 3H | -OCH ₃ | Methoxy group protons. Position consistent with aryl methoxy groups[9]. |
¹³C NMR (Expected Data, 100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale & Reference |
| ~162.0 | C 4=O | Carbonyl carbon adjacent to the aromatic ring[9]. |
| ~155.0 | C 6-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |
| ~150.5 | C 2=O | Carbonyl carbon between the two nitrogen atoms[9]. |
| ~135.0 | C 8a | Quaternary aromatic carbon at the ring junction. |
| ~122.5 | C 5 | Aromatic CH carbon. |
| ~117.0 | C 4a | Quaternary aromatic carbon at the ring junction, adjacent to the carbonyl. |
| ~115.5 | C 7 | Aromatic CH carbon. |
| ~108.0 | C 8 | Aromatic CH carbon. |
| ~55.5 | -OC H₃ | Methoxy carbon[9]. |
High-Resolution Mass Spectrometry (HRMS)
-
Protocol: Analysis is performed using Electrospray Ionization (ESI) in either positive or negative mode.
-
Rationale: HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition (molecular formula) of the synthesized compound.
-
Expected Data:
-
Molecular Formula: C₉H₈N₂O₃
-
Exact Mass: 192.0535
-
Calculated m/z for [M+H]⁺: 193.0608
-
Calculated m/z for [M-H]⁻: 191.0462
-
The experimentally found value should match the calculated value to within 5 ppm.
-
Section 4: Data Summary
The following table consolidates the expected analytical data for a successfully synthesized and purified sample of 6-Methoxyquinazoline-2,4-diol.
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 80-90% |
| Melting Point | >250 °C (with decomposition) |
| Molecular Formula | C₉H₈N₂O₃ |
| Molecular Weight | 192.17 g/mol |
| HRMS (ESI⁺) | Calculated for C₉H₉N₂O₃ [M+H]⁺: 193.0608; Found: ± 5 ppm |
| FT-IR (cm⁻¹) | ~3150 (N-H), ~1700 (C=O), ~1640 (C=O), ~1600 (C=C), ~1230 (C-O) |
| ¹H NMR (DMSO-d₆) | δ ~11.2 (br s, 2H), ~7.35 (d, 1H), ~7.15 (dd, 1H), ~7.05 (d, 1H), ~3.75 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | δ ~162.0, ~155.0, ~150.5, ~135.0, ~122.5, ~117.0, ~115.5, ~108.0, ~55.5 |
Conclusion
This guide has outlined a comprehensive and reliable framework for the synthesis and characterization of 6-Methoxyquinazoline-2,4-diol. The selected one-pot synthetic method from 2-amino-5-methoxybenzamide is efficient, high-yielding, and utilizes readily accessible reagents. The detailed characterization workflow, combining spectroscopic and physical analyses, provides a robust protocol for confirming the structural integrity and purity of the final product. By providing not just the methodology but also the scientific rationale and expected data, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the confident production and validation of this key heterocyclic building block for further investigation.
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